![molecular formula C9H8ClN3O2S B1623625 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile CAS No. 68342-62-1](/img/structure/B1623625.png)
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile
Overview
Description
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile (2-CHP-3HPN) is an organosulfur compound that is used in a variety of scientific research applications. It is a substituted hydrazine derivative that has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Here is a comprehensive analysis of “2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile” focusing on its scientific research applications:
Drug Discovery
This compound has shown potential in drug discovery, particularly in the development of antibacterial agents. Structure-activity relationship (SAR) investigations suggest that substituents on the compound can significantly influence antibacterial activity .
Material Synthesis
“2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile” is also being explored for its applications in material synthesis. Its chemical structure allows for versatility in creating new materials with potential therapeutic and industrial uses.
Biological Studies
In biological research, this compound’s functional groups, such as the sulfonyl and hydrazinyl groups, are of interest. These groups can be involved in various biological processes and are valuable for studying enzyme inhibition and other biological pathways .
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c10-7-1-3-8(4-2-7)16(14,15)9(5-11)6-13-12/h1-4,6,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWKRCZOFCUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNN)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408050 | |
Record name | 2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
CAS RN |
68342-62-1 | |
Record name | 2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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